molecular formula C9H11FO B1330434 1-(4-Fluorophenyl)propan-1-ol CAS No. 701-47-3

1-(4-Fluorophenyl)propan-1-ol

Cat. No. B1330434
CAS RN: 701-47-3
M. Wt: 154.18 g/mol
InChI Key: CBNKDCZWGZSHNR-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)propan-1-ol is a fluorinated organic molecule that is structurally related to several research compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar fluorinated compounds and their properties, which can be informative for understanding the characteristics of 1-(4-Fluorophenyl)propan-1-ol.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the reaction of fluorinated aromatic compounds with various reagents. For example, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involved the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile . Similarly, the synthesis of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones was achieved by propargylation followed by a click reaction . These methods could potentially be adapted for the synthesis of 1-(4-Fluorophenyl)propan-1-ol.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often determined using X-ray diffraction analysis. For instance, the crystal structure of 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one was elucidated using this technique, revealing that the unsaturated keto group is not strictly planar . Computational methods such as DFT/B3LYP are also used to predict the geometry and vibrational frequencies of these molecules . These techniques could be applied to determine the molecular structure of 1-(4-Fluorophenyl)propan-1-ol.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be influenced by the presence of the fluorine atom. For example, the presence of a fluorine atom can affect the hydrogen bonding patterns, as seen in the crystal packing of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas . The antimicrobial activity of some fluorinated compounds has also been evaluated, indicating potential biological reactivity . These insights can be useful in predicting the chemical reactions that 1-(4-Fluorophenyl)propan-1-ol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by their vibrational spectra, as well as their molecular orbital energy levels. For instance, the vibrational spectra of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone were recorded and analyzed using FT-IR and Laser-Raman spectroscopy . The influence of fluorine substituents on the liquid-crystalline properties of certain materials has also been noted, affecting melting points and phase transitions . These properties are important for understanding the behavior of 1-(4-Fluorophenyl)propan-1-ol in different environments.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(4-Fluorophenyl)propan-1-ol has been utilized in the synthesis of novel compounds with potential antimicrobial activity. For instance, it has been used in the synthesis of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones. These compounds have shown promising results in antimicrobial studies (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Chroman Synthesis

The compound is also important in the synthesis of chromans. Research has demonstrated the effectiveness of 3-(o-Fluorophenyl)propan-1-ol in cyclising readily to chroman. This synthesis process can occur through various methods, including the use of chromium tricarbonyl complexes or specific rhodium cations (Houghton, Voyle, & Price, 1980).

Vibrational Spectroscopy and Computational Analysis

In vibrational spectroscopy and computational analysis, 1-(4-Fluorophenyl)propan-1-ol derivatives have been studied for their molecular structures and properties. Studies have included FT-IR and Laser-Raman spectroscopic analysis, providing insights into molecular geometry and interactions (Sert et al., 2014).

Organic Synthesis and Chiral Chemistry

It also plays a role in the field of organic synthesis and chiral chemistry. For example, the reduction of compounds like 1-fluoro-3-(p-tolylsulphonyl)propan-2-one to produce homochiral fluoro-organic compounds in high enantiomeric purity has been explored (Bernardi et al., 1988).

Crystal Structure and Chemical Properties

The crystal structure and chemical properties of derivatives of 1-(4-Fluorophenyl)propan-1-ol have been a subject of research, providing valuable insights for the development of new materials and pharmaceuticals. Structural analyses have been performed using methods like X-ray crystallography (Kubicki & Codding, 2003).

properties

IUPAC Name

1-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNKDCZWGZSHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990343
Record name 1-(4-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)propan-1-ol

CAS RN

701-47-3
Record name α-Ethyl-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ethyl-p-fluorobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)propan-1-ol
Source EPA DSSTox
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Record name α-ethyl-p-fluorobenzyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.780
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Synthesis routes and methods

Procedure details

This ester (6.52 g, 33.6 mmol) was dissolved in ethyl acetate (100 ml), and 5% rhodium/alumina (1.30 g) was added thereto followed by stirring under a hydrogen atmosphere for 8 hours at room temperature. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure, and then the residue was dissolved in anhydrous tetrahydrofuran (30 ml). This solution was added dropwise to a suspension of lithium aluminium hydride (1.26 g, 33.2 mmol) in anhydrous tetrahydrofuran (60 ml) in the ice bath. The reaction mixture was stirred for 30 minutes at the same temperature, and a saturated aqueous sodium sulfate solution was added thereto followed by stirring for 10 minutes at room temperature. The mixture was filtered through Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=5:1-1:1) to give 4-fluorophenylpropan-1-ol (4.86 g, 95% yield) as a colorless oil.
Name
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
LA Pop, A Czompa, C Paizs, MI Toşa, E Vass… - …, 2011 - thieme-connect.com
The lipase-catalyzed synthesis of both enantiomers of 3-chloro-1-(4-fluorophenyl) propan-1-ol, 3-chloro-1-(4-iodophenyl) propan-1-ol, and 3-chloro-1-phenylpropan-1-ol is described. …
Number of citations: 5 www.thieme-connect.com
M Kubicki, PW Codding - Journal of chemical crystallography, 2003 - Springer
The crystal structures of threo-ifenprodil [threo-2-(4-benzyl-piperidin-1-yl)-1-(4-hydroxyphenyl)-propan-1-ol] (1), potent NMDA receptor antagonist, and two related, biologically active …
Number of citations: 1 link.springer.com
S Condon, JY Nédélec - Journal of Organometallic Chemistry, 2010 - Elsevier
Reduction of benzal halide derivatives and α,α,α,-trichloromethylbenzene by magnesium powder in DMAc affords α-halocarbanions which then react with triethylborane to give …
Number of citations: 5 www.sciencedirect.com
X Xu, R Fu, J Chen, S Chen, X Bai - Bioorganic & Medicinal Chemistry …, 2007 - Elsevier
The underlying principle of drug design in this paper is that the maximum retention of the functional groups that exist in the marketed drug would provide a higher probability for …
Number of citations: 78 www.sciencedirect.com
LG Harsing, J Timar, G Szabo, S Udvari… - Current …, 2015 - ingentaconnect.com
We have synthesized a novel series of N-substituted sarcosines, analogues of NFPS (N-[3-(biphenyl-4- yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine), as type-1 glycine transporter (…
Number of citations: 9 www.ingentaconnect.com
J Fujimoto, R Okamoto, N Noguchi… - Journal of Medicinal …, 2017 - ACS Publications
The discovery and optimization of Δ-5 desaturase (D5D) inhibitors are described. Investigation of the 1,3-oxazolidin-2-one scaffold was inspired by a pharmacophore model constructed …
Number of citations: 20 pubs.acs.org
D Zhang, J Su - Journal of Pharmaceutical and Biomedical Analysis, 2015 - Elsevier
During the synthesis of ezetimibe bulk drug, research for the impurities which especially come from the last two steps of synthetic route is of great significance for the quality by design (…
Number of citations: 4 www.sciencedirect.com
J Wang, Y Wang, D Liu, W Zhang - Advanced Synthesis & …, 2015 - Wiley Online Library
A ruthenocenyl phosphino‐oxazoline‐ruthenium complex (RuPHOX‐Ru) was applied successfully to the asymmetric hydrogenation of β‐secondary amino ketones, directly affording …
Number of citations: 41 onlinelibrary.wiley.com
R Touati, BB Hassine - Journal de la Société Chimique de Tunisie, 2008 - sctunisie.org
Thus, the development of a generally applicable catalytic enantioselective synthesis of optically active secondary aliphatic alcohols is a challenging problem. In this report, we would …
Number of citations: 8 www.sctunisie.org
X Wang, J Zhang, Y Liu, Y Cui - Bulletin of the Chemical Society of …, 2014 - journal.csj.jp
Two chiral porous organic polymers (CPOPs) were synthesized by linking a TADDOL-embedded building block with arylethynylenes units. The CPOPs are highly stable to thermal …
Number of citations: 18 www.journal.csj.jp

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